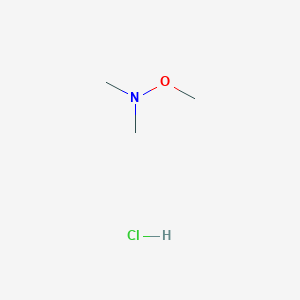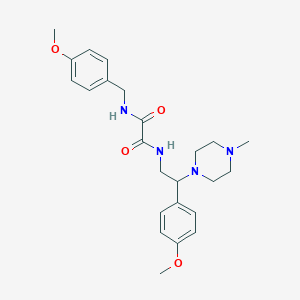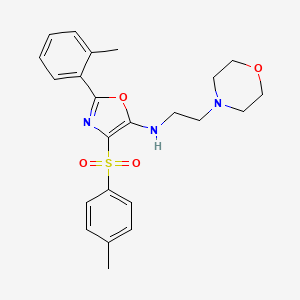
methoxydimethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxydimethylamine hydrochloride is an organic compound with the molecular formula C3H10ClNO. It is a derivative of hydroxylamine where the hydrogen atoms are replaced by methyl groups. This compound is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
N,N,O-Trimethylhydroxylamine hydrochloride is a versatile intermediate in organic synthesis. It is primarily used as a reagent in the synthesis of Weinreb amides . Weinreb amides are important targets in organic synthesis because they can be converted into various functional groups and serve as precursors for many complex organic compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. Specifically, it reacts with acyl chlorides to form Weinreb amides . This reaction involves the nucleophilic attack of the nitrogen atom in N,N,O-Trimethylhydroxylamine hydrochloride on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion .
Biochemical Pathways
The products of its reactions, such as weinreb amides, can be involved in various biochemical pathways depending on their structure .
Pharmacokinetics
It is generally used in a controlled laboratory or industrial setting, rather than being administered to living organisms .
Result of Action
The primary result of the action of N,N,O-Trimethylhydroxylamine hydrochloride is the formation of Weinreb amides from acyl chlorides . These amides can then be used as precursors for the synthesis of a wide variety of organic compounds .
Action Environment
The action of N,N,O-Trimethylhydroxylamine hydrochloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, the reaction with acyl chlorides is typically carried out in an organic solvent under controlled temperature conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxydimethylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of dimethyl sulfate with hydroxylamine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Hydroxylamine reacts with dimethyl sulfate to form N,N-dimethylhydroxylamine.
- The resulting N,N-dimethylhydroxylamine is then treated with hydrochloric acid to yield this compound.
Another method involves the reaction of methanol with hydroxylamine hydrochloride in the presence of a base. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound often employs a cascade one-pot reaction involving sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate in a water phase. This method is advantageous due to its simplicity, environmental friendliness, and suitability for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methoxydimethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include oximes, primary amines, and various substituted derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methoxydimethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Weinreb amides, which are intermediates in the synthesis of ketones and aldehydes.
Industry: It is used in the synthesis of pharmaceuticals, dyes, and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyamine: Similar in structure but lacks the additional methyl groups.
N,N-Dimethylhydroxylamine: Similar but does not have the methoxy group.
Methylamine: A simpler amine with only one methyl group attached to the nitrogen atom
Uniqueness
Methoxydimethylamine hydrochloride is unique due to its combination of methoxy and dimethyl groups, which confer specific reactivity and stability. This makes it particularly useful in organic synthesis and as a research tool in studying DNA repair mechanisms.
Eigenschaften
IUPAC Name |
N-methoxy-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-4(2)5-3;/h1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVQVTBLCNTEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(3-fluorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2752393.png)

![2-(2,5-difluorophenyl)-4-(2-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2752395.png)


![4-[(1R)-1-Azidoethyl]pyridine](/img/structure/B2752399.png)


![(2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2752402.png)
![2-[4-(2-Methylbutan-2-yl)cyclohexyl]acetic acid](/img/structure/B2752403.png)

![9-(2,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2752411.png)


